molecular formula C17H15BrN2S B2802240 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine CAS No. 735342-67-3

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No. B2802240
CAS RN: 735342-67-3
M. Wt: 359.29
InChI Key: NZKSRIXEMOFQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. It is commonly known as BPTA and is widely used in scientific research applications. BPTA has attracted the attention of researchers due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine and related compounds involves multi-step pathways, including nucleophilic addition and condensation reactions. These compounds are characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry. Single crystal X-ray diffraction studies provide insights into their crystal structures, revealing information on molecular geometry, hydrogen bonding interactions, and crystal packing (AfraQuasar A. Nadaf et al., 2019).

Corrosion Inhibition

Thiazole derivatives, including those with bromophenyl groups, have been investigated for their corrosion inhibition performance on metals such as iron. Quantum chemical parameters and molecular dynamics simulations are used to predict the efficiency of these inhibitors. Theoretical studies, supported by experimental results, suggest that these compounds exhibit significant inhibition capabilities, attributed to their interaction with metal surfaces, which could be valuable for protecting metals from corrosion (S. Kaya et al., 2016).

Antimicrobial Activity

Some thiazole derivatives have been evaluated for their antimicrobial properties. Studies on these compounds, including those with 4-bromophenyl groups, show varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights their potential as templates for designing new antimicrobial agents. Spectroscopic analysis and antimicrobial testing indicate moderate to high activity, underscoring the role of chemical structure in biological efficacy (Ammar Kubba et al., 2018).

Material Science Applications

In the field of material sciences, thiazole derivatives are explored for their potential in creating novel materials with unique properties. For instance, thiazole-based compounds have been used in the development of security inks and stimuli-responsive materials. Their chemical structure allows for the design of compounds with specific optical properties, such as fluorescence, which can be tailored for use in security printing and other advanced material applications (Xiao-lin Lu et al., 2016).

properties

IUPAC Name

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-11-7-12(2)9-15(8-11)19-17-20-16(10-21-17)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKSRIXEMOFQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.